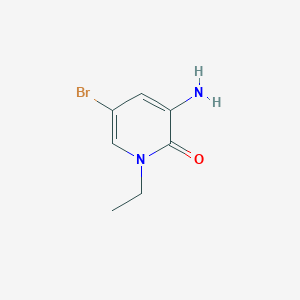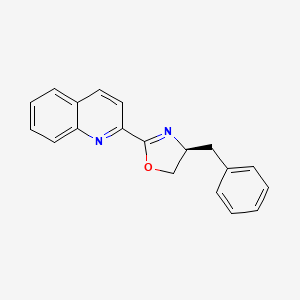![molecular formula C6H3N3O B2506060 Pyrrolo[2,3-d]pyrimidin-2-one CAS No. 322728-22-3](/img/structure/B2506060.png)
Pyrrolo[2,3-d]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[2,3-d]pyrimidin-2-one is a type of aromatic heterocyclic compound . It is known to exist in numerous natural and synthetic forms . This compound has been found to display a range of pharmacological effects, including anti-inflammatory , antiviral , antibacterial , and antituberculosis activities.
Synthesis Analysis
Pyrrolo[2,3-d]pyrimidin-2-one can be synthesized through various methods. Some of these methods include Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .Molecular Structure Analysis
The molecular structure of Pyrrolo[2,3-d]pyrimidin-2-one consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure of the synthesized compounds can be identified using microanalytical and spectroscopic measurements .Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidin-2-one can undergo various chemical reactions. For instance, it can react with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol to form new compounds .Physical And Chemical Properties Analysis
Pyrrolo[2,3-d]pyrimidin-2-one is a yellow solid with a melting point of 287–288 °C . Its IR (KBr, cm −1) values are 3137 (NH), 1676 (C=O), and 1609 (C=N) .Wissenschaftliche Forschungsanwendungen
- Pyrrolo[2,3-d]pyrimidin-2-one derivatives have shown promise as potential anticancer agents. Researchers have explored their inhibitory effects on tyrosine kinases, which play a crucial role in cancer cell growth and proliferation .
- Piritrexim, a pyrrolo[2,3-d]pyrimidine derivative, inhibits DHFR and demonstrates antitumor effects in animal models .
- They serve as core structures in bioactive natural molecules and are found in drugs like lipitor, sutent, and molindone .
- Incorporating such scaffolds often leads to innovative hits and successful structural optimization .
- They induce apoptosis by inhibiting cyclin-dependent kinases (CDKs), crucial regulators of cell cycle progression .
Anticancer Agents
Dihydrofolate Reductase (DHFR) Inhibition
Agrochemicals and Pharmaceuticals
Structure-Based Drug Design
Apoptosis Induction via CDK Inhibition
Aggregation-Induced Emission Enhancement (AIEE)
Wirkmechanismus
The mechanism of action of Pyrrolo[2,3-d]pyrimidin-2-one is associated with its inhibitory response against the expression and activities of certain vital inflammatory mediators . In the context of diabetes, it has been found to inhibit the α-amylase enzyme, which breaks down starch molecules into smaller ones such as glucose and maltose .
Safety and Hazards
Eigenschaften
IUPAC Name |
pyrrolo[2,3-d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O/c10-6-8-3-4-1-2-7-5(4)9-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBUGYKMBLUTIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=O)N=C2N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo[2,3-d]pyrimidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2505977.png)




![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2505985.png)


![1-methyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2505990.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2505991.png)


